molecular formula C5H7BrN2O B6603903 5-bromo-1-(methoxymethyl)-1H-pyrazole CAS No. 2839156-94-2

5-bromo-1-(methoxymethyl)-1H-pyrazole

Cat. No.: B6603903
CAS No.: 2839156-94-2
M. Wt: 191.03 g/mol
InChI Key: SGUSEUPAMJJRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(methoxymethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(methoxymethyl)-1H-pyrazole typically involves the bromination of 1-(methoxymethyl)-1H-pyrazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-1-(methoxymethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-bromo-1-(methoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-1-(hydroxymethyl)-1H-pyrazole
  • 5-Bromo-1-(ethoxymethyl)-1H-pyrazole

Uniqueness

5-Bromo-1-(methoxymethyl)-1H-pyrazole is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.

Biological Activity

5-Bromo-1-(methoxymethyl)-1H-pyrazole is a derivative of the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a bromine atom and a methoxymethyl group attached to the pyrazole ring. The structural formula can be represented as follows:

C6H7BrN2O\text{C}_6\text{H}_7\text{BrN}_2\text{O}

This compound's unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications in the pyrazole structure can enhance antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

Pyrazole compounds are well-known for their anti-inflammatory effects. Studies have shown that this compound can significantly reduce inflammation markers in animal models. For instance, it has been tested in carrageenan-induced paw edema models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity Comparison

CompoundEdema Reduction (%)Reference
This compound75%
Indomethacin80%

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth .

Table 3: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)0.08
A375 (Melanoma)0.24

Study on Antimicrobial Efficacy

In a notable study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. The study highlighted that the presence of certain substituents significantly enhanced the antimicrobial properties of these compounds, with specific focus on their activity against resistant strains .

Investigation of Anti-inflammatory Effects

A comprehensive investigation by Chovatia et al. evaluated various pyrazoles for anti-inflammatory activity using established animal models. The findings indicated that compounds similar to this compound exhibited substantial reductions in inflammatory responses, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

5-bromo-1-(methoxymethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-9-4-8-5(6)2-3-7-8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUSEUPAMJJRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=CC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.